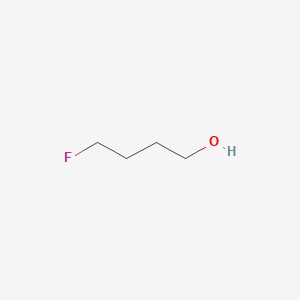
4-Fluoro-1-butanol
説明
4-Fluoro-1-butanol is a fluorinated butanol . It is a flammable colorless liquid and is highly toxic due to its ready metabolism to fluoroacetate .
Synthesis Analysis
4-Fluoro-1-butanol can be synthesized with lithium aluminium tetrahydride in diethyl ether at 0 - 20°C for 4 hours . Another method involves using 2-bromoethanol as a raw material, protecting an alcoholic hydroxyl group with 3,4-dihydro pyrans, preparing a Grignard reagent, carrying out a coupling reaction of the Grignard reagent with 2,2,2-trifluoro ethyl methanesulfonates, and finally obtaining 4,4,4-trifluoro butanol by deprotection reaction .Molecular Structure Analysis
The molecular formula of 4-Fluoro-1-butanol is C4H9FO . The molecular weight is 92.11 .Physical And Chemical Properties Analysis
4-Fluoro-1-butanol has a density of 0.9±0.1 g/cm^3 . Its boiling point is 101.5±10.0 °C at 760 mmHg . The vapor pressure is 19.7±0.4 mmHg at 25°C . The enthalpy of vaporization is 39.7±6.0 kJ/mol . The flash point is 45.4±10.6 °C .科学的研究の応用
Chemical Synthesis and Properties :
- 4-Fluoro-1-butanol has been used in the synthesis of fluoronitroalcohols and their derivatives. These compounds are prepared through aqueous fluorination, which is a key process in organic synthesis (Eremenko et al., 1970).
Analytical Applications in Biological Research :
- In analytical chemistry, 4-Fluoro-1-butanol plays a role in the development of sensitive fluorometric methods. For instance, it has been involved in the analysis of proline in biological samples, showcasing its utility in biomedical research (Wu, 1993).
Study of Cellular Processes :
- Research on cellular processes, such as phospholipase D (PLD) inhibition, has utilized 4-Fluoro-1-butanol. This compound aids in understanding the role of PLD in cell spreading, chemotaxis, and membrane vesicle trafficking, offering insights into potential therapeutic applications (Su et al., 2009).
Applications in Biofuel Research :
- Butanol, including 4-Fluoro-1-butanol, is being explored as a potential biofuel. Studies in biotechnology and bioengineering are focused on the fermentative production of butanol, highlighting its significance in sustainable energy research (Lee et al., 2008).
Physical Chemistry and Molecular Structure Studies :
- The physical properties and conformational analysis of fluorine-containing alcohols, including 4-Fluoro-1-butanol, are subjects of interest. Investigations into their conformational landscape and relaxation paths provide fundamental insights into their molecular structures (Lu et al., 2020).
Material Science and Engineering Applications :
- In material science, the study of micelle formation in solutions involving 4-Fluoro-1-butanol can reveal important aspects of surfactant behavior, which is critical in various industrial applications (Lianos & Zana, 1980).
Gas and Vapor Separation Technologies :
- The compound is also relevant in the development of gas/vapor separation technologies. Metal-organic frameworks (MOFs) utilizing 4-Fluoro-1-butanol have been explored for their potential in selective adsorption and molecular sieving of gases and vapors (Xue et al., 2015).
Safety And Hazards
特性
IUPAC Name |
4-fluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO/c5-3-1-2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOBGSRUFRALBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCF)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190698 | |
| Record name | 1-Butanol, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-butanol | |
CAS RN |
372-93-0 | |
| Record name | 4-Fluoro-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanol, 4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



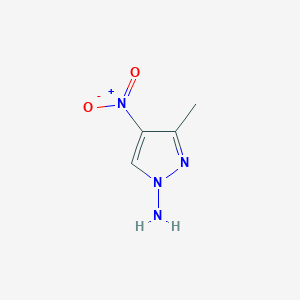
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
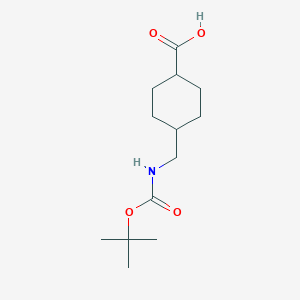
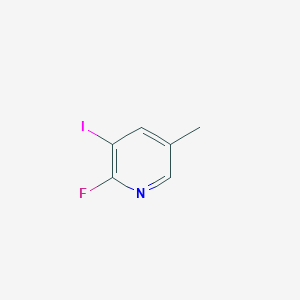
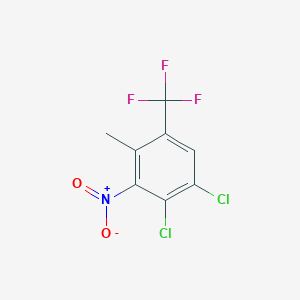
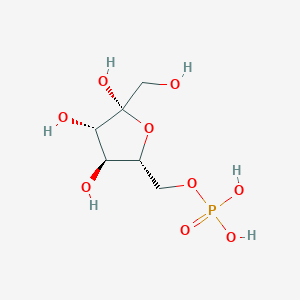
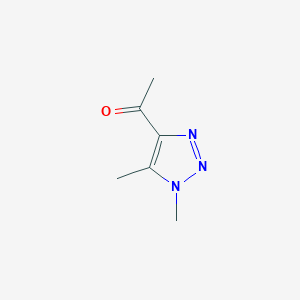
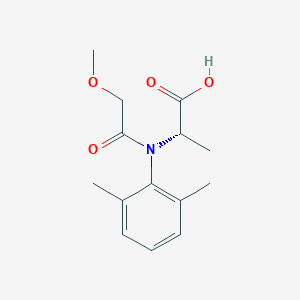
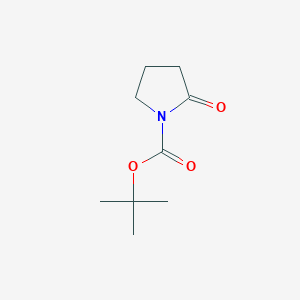
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
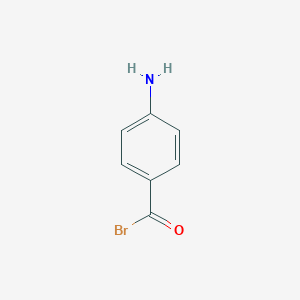
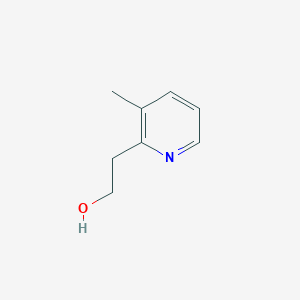
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
